molecular formula C11H12O4 B2783547 2-(2-Oxopropyl)phenoxyacetic acid CAS No. 412962-61-9

2-(2-Oxopropyl)phenoxyacetic acid

Cat. No.: B2783547
CAS No.: 412962-61-9
M. Wt: 208.213
InChI Key: JNEYTRRUROUDSN-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)phenoxyacetic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of phenoxyacetic acid, which is known for its applications in pharmaceuticals, pesticides, and dyes. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with an additional oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)phenoxyacetic acid typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like ethanol or diethyl ether .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)phenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopropyl)phenoxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)phenoxyacetic acid involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)phenoxyacetic acid is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(2-oxopropyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)6-9-4-2-3-5-10(9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEYTRRUROUDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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